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Compound of Interest

Compound Name: 2-Bromo-5-nitrobenzaldehyde

Cat. No.: B1279160

An In-Depth Technical Guide to 5-Bromo-2-nitrobenzaldehyde: Synthesis, Reactivity, and
Applications in Drug Discovery

Abstract

5-Bromo-2-nitrobenzaldehyde is a pivotal intermediate in modern organic synthesis, valued for
its trifunctional nature that enables the construction of complex molecular architectures. The
strategic placement of an electrophilic aldehyde, a reducible nitro group, and a versatile
bromine atom makes it an indispensable building block for novel heterocyclic compounds,
particularly in the realms of pharmaceutical and agrochemical development. This guide
provides an in-depth exploration of 5-bromo-2-nitrobenzaldehyde, covering its physicochemical
properties, a robust and scientifically-grounded synthesis protocol, detailed characterization
data, and a mechanistic overview of its reactivity. It aims to equip researchers, scientists, and
drug development professionals with the technical insights required to effectively utilize this
versatile reagent in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of sound
experimental design. The key data for 5-Bromo-2-nitrobenzaldehyde are summarized below.
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Property Value Reference(s)

IUPAC Name 5-bromo-2-nitrobenzaldehyde [1]

2-Nitro-5-bromobenzaldehyde,

Synonyms Benzaldehyde, 5-bromo-2- [1][2]
nitro-

CAS Number 20357-20-4 [31[4]

Molecular Formula C7H4BrNOs [11[2][4]

Molecular Weight 230.02 g/mol [1][2][4]

White to very pale yellow
Appearance _ [21[5]
crystalline powder

Melting Point 71-75°C [6]

Sparingly soluble in water;
Solubility Soluble in dichloromethane, [7]

ethanol, ether

Store at room temperature,
Storage sealed, dry, under inert gas. Air  [3][5][8]

sensitive.

Table 1.1: GHS Safety and Hazard Information[3][9]
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Pictogram GHSO07 (Exclamation Mark)

Signal Word Warning

H315: Causes skin irritation.H319: Causes
Hazard Statements serious eye irritation.H302: Harmful if

swallowed.

P264: Wash skin thoroughly after
handling.P280: Wear protective gloves/eye
protection/face protection.P302+P352: IF ON
SKIN: Wash with plenty of

Precautionary Statements water.P305+P351+P338: IF IN EYES: Rinse
cautiously with water for several minutes.
Remove contact lenses, if present and easy to
do. Continue rinsing.P337+P313: If eye irritation

persists: Get medical advice/attention.

Synthesis and Characterization

The most chemically sound and reliable route to 5-bromo-2-nitrobenzaldehyde is a two-step
synthesis commencing from 4-bromotoluene. This strategy ensures the correct regiochemistry
of the substituents, a critical consideration that single-step nitration of other precursors fails to

achieve selectively.

Synthetic Strategy Overview

The synthesis proceeds in two distinct stages:

o Electrophilic Nitration: 4-Bromotoluene is nitrated to yield 4-bromo-2-nitrotoluene. The
regioselectivity of this step is governed by the directing effects of the substituents on the
aromatic ring. The methyl group (-CHs) is an activating, ortho, para-director, while the
bromine (-Br) is a deactivating, yet also ortho, para-director. The stronger activating effect of
the methyl group dictates the position of nitration, favoring substitution at the positions ortho
to it (C2 and C6). This results in the desired 4-bromo-2-nitrotoluene as the major product.[10]

o Oxidation: The methyl group of 4-bromo-2-nitrotoluene is then selectively oxidized to an
aldehyde. A robust method involves the use of chromium trioxide in acetic anhydride to form
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a stable diacetate intermediate, which is subsequently hydrolyzed to afford the final product,
5-bromo-2-nitrobenzaldehyde. This two-stage oxidation prevents over-oxidation to the
carboxylic acid, a common side reaction with stronger, direct oxidation methods.

Step 1. Regioselective Nitration

(4-Bromotoluene)

Nitration
Reagents: HNOs, H2SOa4

@-Bromo-Z-nitrotoluene)

Step 2: Selective Oxidation

@-Bromo-z-nitrotoluene)

Oxidation & Hydrolysis
Reagents:
1. CrOs3, Ac20
2. H3O*, Heat

5-Bromo-2-nitrobenzaldehyde

Click to download full resolution via product page
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Figure 1: Overall synthetic workflow for 5-Bromo-2-nitrobenzaldehyde.

Detailed Experimental Protocol

Part A: Synthesis of 4-Bromo-2-nitrotoluene from 4-Bromotoluene

Causality: This protocol is based on the principles of electrophilic aromatic substitution. A
mixture of nitric and sulfuric acid generates the potent electrophile, the nitronium ion (NO2z%).
The reaction is performed at low temperatures to control the exothermic nature of the nitration
and to minimize the formation of by-products.

o Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping
funnel, and a thermometer, add 4-bromotoluene (1.0 eq). Cool the flask in an ice-salt bath to
0 °C.

o Acid Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding
concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice
bath.

 Nitration: Add the cold nitrating mixture dropwise to the stirred 4-bromotoluene via the
dropping funnel. Critically maintain the internal reaction temperature below 10 °C throughout
the addition.

» Reaction Completion: After the addition is complete, allow the mixture to stir at room
temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography
(TLC).

o Work-up: Slowly pour the reaction mixture over a large volume of crushed ice. A yellow solid,
4-bromo-2-nitrotoluene, will precipitate.

 Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until
the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 4-bromo-2-
nitrotoluene.

Part B: Oxidation of 4-Bromo-2-nitrotoluene to 5-Bromo-2-nitrobenzaldehyde
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Causality: This procedure, adapted from a general method for oxidizing substituted toluenes,

uses chromium trioxide to convert the methyl group into a geminal diacetate.[1] This

intermediate is stable to the oxidizing conditions. Subsequent acid-catalyzed hydrolysis cleaves

the acetate groups to reveal the aldehyde. The temperature is kept below 10 °C during the

oxidation to prevent side reactions and degradation.

Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer and a
thermometer, dissolve 4-bromo-2-nitrotoluene (1.0 eq) in acetic anhydride (approx. 8
volumes) and cool to 0 °C in an ice-salt bath.

Acid Addition: Slowly add concentrated sulfuric acid (approx. 2.5 eq) dropwise, ensuring the
temperature remains low.

Oxidant Addition: Add chromium trioxide (CrOs, approx. 2.8 eq) in small portions. The rate of
addition must be controlled to keep the internal temperature below 10 °C.

Reaction Completion: After the final addition, continue stirring for 1 hour at low temperature.

Intermediate Isolation: Pour the reaction mixture into a large volume of an ice-water mixture.
Filter the resulting solid precipitate (the diacetate intermediate) and wash it extensively with
water.

Hydrolysis: Transfer the crude diacetate intermediate to a flask containing a mixture of water,
ethanol, and concentrated sulfuric acid (e.g., 2:2:0.2 ratio by volume).

Product Formation: Heat the mixture to reflux for 30-45 minutes to effect hydrolysis.

Purification: Cool the solution in an ice bath to crystallize the 5-bromo-2-nitrobenzaldehyde.
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum
desiccator. The product can be further purified by recrystallization from an ethanol/water
mixture if necessary.

Spectroscopic Characterization

Confirming the structure and purity of the final product is paramount. The following data are

characteristic of 5-Bromo-2-nitrobenzaldehyde.
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Spectrum Type

Key Features | Data

Reference(s)

1H NMR (CDCls, 500 MHz)

5 10.41 (s, 1H, -CHO), 8.06 (d,
J=2.1 Hz, 1H, Ar-H), 8.02 (d,
J=8.6 Hz, 1H, Ar-H), 7.87 (dd,
J=8.6, 2.1 Hz, 1H, Ar-H)

[11]

IR (ATR)

Characteristic peaks for C=0
(aldehyde, ~1700 cm™1), C-
NO2z (asymmetric ~1530 cm~1,
symmetric ~1350 cm~1), and

aromatic C-H stretches.

[1]

Mass Spec (GC-MS)

Molecular lon (M*) peak
corresponding to m/z =
229/231 (due to bromine

isotopes “°Br/81Br).

[1]

UV-Vis

Amax = 276 nm (in CH3zCN)

[7]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 5-bromo-2-nitrobenzaldehyde stems from the distinct reactivity of its

three functional groups, which can often be addressed with high selectivity.

5-Bromo-2-nitrobenzaldehyde
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Figure 2: Reactivity map of 5-Bromo-2-nitrobenzaldehyde highlighting key transformation
pathways.

e The Aldehyde Group (-CHO): As a primary site of electrophilicity, the aldehyde carbonyl is
susceptible to nucleophilic attack. This enables classical transformations such as Wittig
reactions to form alkenes, condensation with primary amines to yield Schiff bases (imines),
and reduction with mild hydrides (e.g., NaBHa) to the corresponding benzyl alcohol.

e The Nitro Group (-NO2z): The strongly electron-withdrawing nitro group can be readily
reduced to an amino group (-NHz). This transformation is fundamental, as it introduces a
nucleophilic center and opens the door to a vast array of cyclization reactions. The resulting
2-amino-5-bromobenzaldehyde is a precursor to quinolines, benzodiazepines, and other
pharmaceutically important heterocyclic systems.

e The Bromine Atom (-Br): The C-Br bond serves as a versatile handle for carbon-carbon and
carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[8]
Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can all be employed to
introduce new substituents at the C5 position, dramatically increasing molecular complexity.
The strong electron-withdrawing effect of the adjacent nitro group also activates the bromine
for nucleophilic aromatic substitution (SNAr) with potent nucleophiles.

Applications in Drug Discovery and Organic
Synthesis

The true value of 5-bromo-2-nitrobenzaldehyde is realized in its application as a strategic
building block. Its ability to participate in sequential, selective reactions makes it a powerful tool
for constructing complex target molecules.

A common workflow in drug discovery involves using the aldehyde for an initial condensation or
chain-elongation reaction, followed by reduction of the nitro group and subsequent
intramolecular cyclization to build a heterocyclic core. The bromine atom can be retained until a
late stage for diversification of the molecular scaffold via cross-coupling.
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Figure 3: Generalized workflow illustrating the use of 5-Bromo-2-nitrobenzaldehyde in
constructing a library of drug candidates.

This molecule is a known intermediate for the synthesis of various bioactive compounds,
including antifungal and antibacterial agents.[8] The ortho-nitrobenzaldehyde moiety is
structurally related to reagents used in the classic Baeyer—Drewsen indigo synthesis and as
photolabile protecting groups, suggesting further potential applications for this brominated
analog.

Safe Handling and Storage

Due to its hazardous properties, strict adherence to safety protocols is mandatory when
handling 5-bromo-2-nitrobenzaldehyde.

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.qg., nitrile),
safety goggles with side shields, and a laboratory coat.[3]

o Engineering Controls: Handle only in a well-ventilated area, preferably within a certified
chemical fume hood, to avoid inhalation of dust.[3] Prevent dispersion of dust during
weighing and transfer.

« Handling: Avoid all contact with skin, eyes, and clothing. Wash hands thoroughly after
handling.[3]

o Storage: Keep the container tightly sealed and store in a cool, dry, and dark place away from
incompatible materials. As it is noted to be air-sensitive, storage under an inert atmosphere
(e.g., nitrogen or argon) is recommended for long-term stability.[3][5]

o Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the
solid material without creating dust and place it in a sealed container for disposal according
to local regulations.

Conclusion

5-Bromo-2-nitrobenzaldehyde is a high-value, versatile chemical intermediate whose utility is
rooted in the orthogonal reactivity of its functional groups. Its well-defined synthesis from
readily available starting materials, combined with its predictable reactivity, makes it an
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essential tool for synthetic chemists. For professionals in drug discovery and development, this

compound provides a reliable and strategically powerful platform for the construction and

diversification of novel heterocyclic scaffolds, accelerating the journey from concept to

candidate.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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